1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate
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Overview
Description
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that features a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene derivative.
Formation of the oxalate salt: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group may yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways relevant to the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone
- 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanol
- 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethane
Uniqueness
1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is unique due to the presence of the oxalate salt, which may confer specific solubility or stability properties. Additionally, the combination of the thiophene and piperazine moieties may result in unique electronic or steric effects that differentiate it from similar compounds.
Properties
IUPAC Name |
oxalic acid;2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2.C2H2O4/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKVMWZTEQSPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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